molecular formula C16H19N3O3 B2449699 4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-20-7

4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2449699
CAS No.: 941980-20-7
M. Wt: 301.346
InChI Key: FVDNTXDXZSYKFG-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidine derivatives have been reported to exhibit their anti-inflammatory effects by inhibiting the response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators .

Pharmacokinetics

The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into the cells . This could suggest that this compound may have good bioavailability due to its potential lipophilic nature.

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects could be the result of the compound’s interaction with its targets.

Action Environment

The lipophilicity of a compound can influence its interaction with the biological environment and its ability to cross cell membranes .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-9(2)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(20)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDNTXDXZSYKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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